Methyl 2-(aminomethyl)-2-methylpent-4-enoate
Description
Methyl 2-(aminomethyl)-2-methylpent-4-enoate is a branched-chain unsaturated ester featuring a pent-4-enoate backbone substituted at the second carbon with both a methyl group and an aminomethyl functional group. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. This compound combines reactivity from its ester moiety, alkene, and amine groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or bioorthogonal chemistry applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-2-methylpent-4-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-8(2,6-9)7(10)11-3/h4H,1,5-6,9H2,2-3H3 |
InChI Key |
GFOCRGQNLXRFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester typically involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Additionally, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-(aminomethyl)-2-methyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The aminomethyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of methyl 2-(aminomethyl)-2-methylpent-4-enoate with its analogs:
Key Observations:
- Steric and Electronic Factors: Ethyl (2S)-2-amino-2-methylpent-4-enoate’s stereospecific (S) configuration highlights how chirality influences biological interactions, though the target compound’s stereochemistry remains unspecified .
- Salt vs. Free Base: Methyl 2-aminopent-4-enoate hydrochloride’s ionic form enhances water solubility compared to the free base form of the target compound .
Physicochemical and Application Insights
Solubility and Stability :
- Biological Relevance: Imidazole-substituted analogs () demonstrate how heterocyclic groups enhance metal-binding or enzymatic activity, though the target compound’s aminomethyl group may prioritize hydrogen-bonding interactions .
Biological Activity
Methyl 2-(aminomethyl)-2-methylpent-4-enoate is an organic compound notable for its unique structure, which includes an amino group attached to a methyl ester of pent-4-enoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a building block for synthesizing various biologically active molecules.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the double bond in the pentene structure contributes to its reactivity, allowing it to participate in diverse chemical transformations. The amino group enhances its potential interactions with biological targets, such as enzymes and receptors.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common reagents used in the synthesis include acids, bases, and various nucleophiles, which facilitate transformations under controlled conditions. The synthesis process can lead to compounds with varying biological activities depending on the functional groups present.
Enzyme Interactions
Preliminary studies suggest that compounds structurally similar to this compound may interact with enzymes or receptors, modulating their activity. For instance, research indicates that similar compounds can serve as inhibitors or activators of specific enzymatic pathways, potentially influencing metabolic processes.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(dimethylamino)pent-4-enoate | Contains a dimethylamino group | Potential enzyme inhibitor |
| Methyl 2-(hydroxymethyl)pent-4-enoate | Hydroxymethyl group | Varies; potential for different reactivity |
| Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate | Tert-butoxycarbonyl protecting group | Useful in peptide synthesis |
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that certain derivatives of methyl esters can exhibit inhibitory effects on specific enzymes. For example, derivatives similar to this compound were tested for their ability to inhibit squalene synthase, showing promising results with IC50 values indicating effective inhibition at low concentrations .
- Antitumor Activity : A study investigating the antitumor properties of related compounds found that certain methyl esters exhibited significant cytotoxic effects against cancer cell lines such as HeLa and A549. These findings suggest that this compound could hold potential as an anticancer agent when further explored .
- Mechanistic Insights : Molecular docking studies have been employed to understand the interaction mechanisms of similar compounds with target proteins. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
